molecular formula C9H17ClN2O2 B2634013 Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride CAS No. 1461707-06-1

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B2634013
CAS No.: 1461707-06-1
M. Wt: 220.7
InChI Key: HCWBPUGNQFNJBR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name ethyl (3aS,6aR)-octahydro-1H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride adheres to IUPAC guidelines for bicyclic systems and salt derivatives. The parent structure, pyrrolo[3,4-c]pyrrole, consists of two fused pyrrolidine rings (five-membered saturated nitrogen heterocycles). The fusion occurs between carbon 3 of the first pyrrolidine and carbon 4 of the second, with the bridgehead position denoted by the c suffix. The prefix octahydro- indicates full saturation of all eight hydrogen-deficient positions in the bicyclic system.

The substituents are assigned as follows:

  • Ethyl carboxylate : Positioned at carbon 2 of the bicyclic framework.
  • Hydrochloride salt : Results from protonation of the tertiary nitrogen at position 1 (N1), stabilized by chloride counterions.

The stereodescriptors (3aS,6aR) specify the absolute configuration of the two bridgehead carbons (C3a and C6a), which adopt S and R configurations, respectively. This assignment aligns with X-ray crystallographic data from analogous pyrrolo-pyrrole systems.

Table 1: Systematic Classification of Ethyl Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Hydrochloride

Property Description
IUPAC Name Ethyl (3aS,6aR)-octahydro-1H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
Molecular Formula C₉H₁₇ClN₂O₂
CAS Registry Number 1461707-06-1
Parent Bicyclic System Pyrrolo[3,4-c]pyrrole
Substituents Ethyl ester (C2), protonated N1

Molecular Framework Analysis: Bicyclic Pyrrolo-pyrrole Systems

The core structure comprises two condensed pyrrolidine rings sharing a common nitrogen atom (N1) and adjacent carbons (C3 and C4). The fusion pattern creates a bridged bicyclo[3.3.0]octane skeleton with nitrogen atoms at positions 1, 3, and 7 (Figure 1). Key features include:

  • Ring Fusion : The first pyrrolidine ring (Ring A) spans N1–C2–C3–C4–C5, while the second (Ring B) includes N1–C6–C7–C3–C4. The [3,4-c] notation specifies that C3 of Ring A is fused to C4 of Ring B.
  • Hydrogenation State : The octahydro- prefix confirms full saturation, with no double bonds remaining in the bicyclic system.

Figure 1: Molecular Framework of the Bicyclic System

       N1  
      / \  
  C6-----C7  
  |     |  
  C3---C4  
  /     \  
C2-----C5  

Ethyl ester group at C2; protonation at N1.

Density functional theory (DFT) calculations reveal a chair-boat conformation for Ring A and an envelope conformation for Ring B, minimizing steric strain between the ethyl ester and adjacent hydrogen atoms.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits four stereocenters at C2, C3a, C6a, and C7 (Figure 2). X-ray diffraction studies of its dihydrochloride salt confirm the following configurations:

  • C3a : S configuration due to the ethyl ester group occupying the axial position.
  • C6a : R configuration stabilized by intramolecular hydrogen bonding between N1–H and the carbonyl oxygen.

Table 2: Stereochemical Assignments

Stereocenter Configuration Rationale
C2 R Priority order: N1 > C3a > COOEt > CH₂
C3a S Ester group axial to minimize A¹,³ strain
C6a R Hydrogen bonding with N1–H
C7 S Equatorial positioning of C6 substituent

Conformational flexibility arises from pseudorotation of the pyrrolidine rings. Nuclear Overhauser effect (NOE) spectroscopy identifies two dominant conformers in solution:

  • Conformer A : N1–H aligned antiperiplanar to the C2 ester (75% population).
  • Conformer B : N1–H synclinal to the ester group (25% population).

The energy difference between conformers is ~1.2 kcal/mol, favoring Conformer A due to reduced steric hindrance between the ester and adjacent hydrogens.

Protonation State and Salt Formation Mechanisms

Protonation occurs preferentially at N1 rather than N3 or N7 due to:

  • Basicity Differences : N1 (pKₐ ≈ 9.2) is more basic than N3 (pKₐ ≈ 6.8) or N7 (pKₐ ≈ 5.4), as calculated using the Hammett equation.
  • Solvent Effects : Aqueous HCl facilitates selective N1 protonation, forming a stable ammonium chloride salt.

Salt Stabilization Factors :

  • Electrostatic Interactions : The protonated N1 engages in strong ionic bonding with chloride ions.
  • Hydrogen Bonding : N1–H···Cl⁻ interactions (distance: 2.1 Å) further stabilize the crystal lattice.

Table 3: Protonation State Analysis

Nitrogen Site Basicity (pKₐ) Protonation in HCl
N1 9.2 Yes
N3 6.8 No
N7 5.4 No

Properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-10-4-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWBPUGNQFNJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CNCC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the pyrrole ring. This can be achieved through a condensation reaction using reagents like acetic anhydride and a catalytic amount of acid.

    Formation of the Piperidine Ring: The next step involves the reduction of the intermediate product to form the piperidine ring. This can be done using hydrogenation in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using reagents like sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Histamine H4 Receptor Ligands

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride has been identified as a ligand for the histamine H4 receptor. The H4 receptor is involved in several inflammatory processes and is expressed in various immune cells, including eosinophils and mast cells. This receptor's activation plays a crucial role in conditions such as:

  • Asthma
  • Allergic Rhinitis
  • Inflammatory Bowel Disease
  • Dermatitis and Psoriasis
  • Rheumatoid Arthritis

Research indicates that compounds targeting the H4 receptor can alleviate symptoms associated with these conditions by modulating inflammatory responses .

Antiviral Properties

Another significant application of this compound is its potential as an antiviral agent. Studies have shown that derivatives of this compound can act as CCR5 antagonists, which are beneficial in treating HIV and related inflammatory diseases. This application is particularly relevant given the ongoing need for effective treatments for viral infections resistant to current therapies .

Interaction with Nicotinic Acetylcholine Receptors

The compound has been explored for its interaction with nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 and alpha7 subtypes. These receptors are implicated in cognitive functions and neurodegenerative diseases. This compound has shown promise in selectively modulating these receptors, which could lead to advancements in treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Histamine H4 ReceptorDemonstrated efficacy in reducing symptoms of asthma and allergic responses through modulation of immune cell activity.
Antiviral ActivityShowed potential as a CCR5 antagonist, indicating effectiveness against HIV-related diseases and inflammation.
Nicotinic ReceptorsIdentified selective binding to nAChRs, suggesting applications in cognitive enhancement and neuroprotection.

Mechanism of Action

The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with tert-Butyl (3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Hydrochloride

The tert-butyl analog (CAS: 445309-99-9) shares the same bicyclic amine core but substitutes the ethyl ester with a tert-butyl ester. Key differences include:

  • Molecular Weight and Formula : The tert-butyl derivative (C₁₁H₂₁ClN₂O₂, MW 248.75) is bulkier than the ethyl analog (C₉H₁₇ClN₂O₂, MW ~220.69) due to the tert-butyl group .
  • Stability : tert-Butyl esters are more resistant to hydrolysis than ethyl esters, making them preferable in prodrug strategies requiring delayed ester cleavage .

Comparison with Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)

This compound (C₁₁H₁₂N₂O₃, MW 220.23) features an aromatic pyrrolo[2,3-c]pyridine system instead of a saturated bicyclic amine:

  • Aromaticity vs. Saturation : The aromatic system in 9c confers planarity and electronic conjugation, which may enhance binding to flat biological targets (e.g., DNA or kinase active sites). In contrast, the saturated bicyclic amine in the target compound offers conformational rigidity and sp³-hybridized nitrogen atoms, favoring interactions with chiral receptors .

Comparison with 4,5-Disubstituted Ethyl Pyrrole-3-carboxylates (7a-c)

These derivatives (e.g., C₂₆H₂₂N₄O₄, MW 454.48) exhibit complex substitution patterns, including 3-aminophenyl, 3-cyanopyrrole, and methyl groups:

  • Functional Diversity: The amino and cyano groups in 7a-c introduce hydrogen-bonding and dipole interactions, expanding their utility in multi-target drug design. However, their high molecular weight (~454.48) may reduce bioavailability compared to the simpler target compound .
  • Analytical Data : Elemental analysis (C, H, N percentages) for 7a-c aligns with theoretical values (e.g., C: 68.71% vs. Found: 68.84%), demonstrating rigorous characterization standards applicable to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound C₉H₁₇ClN₂O₂ ~220.69 Ethyl ester, saturated bicyclic amine High (hydrochloride salt)
tert-Butyl Analog C₁₁H₂₁ClN₂O₂ 248.75 tert-Butyl ester Moderate (lipophilic)
Pyrrolo[2,3-c]pyridine Derivative C₁₁H₁₂N₂O₃ 220.23 Aromatic system, methoxy Low (non-polar core)
Disubstituted Pyrrole C₂₆H₂₂N₄O₄ 454.48 Amino, cyano, methyl Variable (polar groups)

Biological Activity

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a bicyclic compound belonging to the class of octahydropyrrolo derivatives. Its unique structure and functional groups suggest potential pharmacological applications, particularly in modulating orexin receptors, which are crucial in regulating sleep-wake cycles and appetite. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.

Structural Characteristics

The molecular formula of this compound allows for enhanced solubility and reactivity. The compound features a carboxylate group that plays a significant role in its biological interactions.

Compound Name Structural Features Unique Aspects
This compoundBicyclic structure with carboxylate groupModulates orexin receptors
Octahydropyrrolo derivativesVarying substitutions on nitrogen or carbon atomsPotential for diverse biological activities

This compound exhibits significant interaction with orexin receptors (OX1R and OX2R). These receptors are integral to the regulation of arousal, wakefulness, and appetite control. In vitro studies indicate that this compound can influence neuronal activity by modulating neurotransmitter systems associated with these functions. Further research is necessary to elucidate the specific binding affinities and functional responses in vivo.

Biological Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit various biological activities, including:

  • Orexin Receptor Modulation : this compound has shown promise as an orexin receptor modulator, suggesting potential applications in treating sleep disorders and obesity .
  • Neurotransmitter Interaction : The compound may interact with multiple neurotransmitter systems, affecting neuronal signaling pathways. This interaction is crucial for assessing its therapeutic potential and safety profile .

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have demonstrated that this compound can significantly alter neuronal firing rates in cultured neurons. Specific assays are required to quantify these effects accurately.
  • Binding Assays : Binding studies have indicated a high affinity for orexin receptors, with ongoing research aimed at determining the exact binding kinetics and efficacy compared to existing orexin modulators .
  • Potential Therapeutic Uses :
    • Treatment of sleep disorders: By modulating orexin receptor activity, this compound could help regulate sleep patterns.
    • Appetite regulation: Its effects on appetite-related pathways suggest potential use in obesity management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of vinamidinium salts with amino acid esters under basic conditions. For example, methyl 2-aminoacetate hydrochloride reacts with vinamidinium salts (prepared via Vilsmeier-Haack reaction) in methanol with sodium methoxide to yield pyrrole-2-carboxylate derivatives. Yield optimization involves controlling stoichiometry, reaction temperature (e.g., reflux), and catalyst selection (e.g., anhydrous K₂CO₃ in acetone for alkylation steps) . Post-synthetic modifications, such as hydrolysis or benzylation, may require tailored conditions (e.g., AlCl₃ in CH₂Cl₂ for deprotection) .

Q. How can single-crystal X-ray diffraction (SCXRD) validate the stereochemistry of this compound?

  • Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths, angles, and disorder resolution. For pyrrolopyrrole derivatives, data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 ensures accuracy. Disorder in substituents (e.g., chlorophenyl groups) requires iterative refinement and thermal parameter adjustments .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (ESIMS) are critical. For example, impurities like methyl or methoxy-substituted analogs can be identified via retention time shifts and molecular ion peaks (e.g., ESIMS m/z 309.3 for unmodified derivatives vs. 339.3 for methoxy-substituted analogs) . Quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) further validates purity .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., orexin receptor modulation) be resolved?

  • Methodological Answer : Discrepancies in receptor binding affinities may arise from stereochemical variations or salt form differences. For disubstituted octahydropyrrolo[3,4-c]pyrroles, enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and comparative IC₅₀ assays under standardized conditions (e.g., HEK-293 cells expressing human orexin receptors) are essential . Dose-response curves should be normalized to reference ligands (e.g., SB-334867 for OX1R) to minimize batch-to-batch variability .

Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?

  • Methodological Answer : Salt selection (e.g., hydrochloride vs. trifluoroacetate) and co-solvent systems (e.g., DMSO:H₂O 1:4 with gentle warming) enhance solubility . Prodrug approaches, such as ester-to-acid hydrolysis under physiological pH, can improve bioavailability. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring ensure degradation products remain <2% .

Q. How can computational modeling guide the design of analogs with enhanced metabolic stability?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict metabolic hotspots, such as ester hydrolysis or CYP450-mediated oxidation. Molecular docking (e.g., AutoDock Vina) into orexin receptor active sites identifies steric clashes or hydrogen-bonding deficiencies. In silico ADMET tools (e.g., SwissADME) prioritize analogs with lower topological polar surface area (<80 Ų) for blood-brain barrier penetration .

Critical Research Considerations

  • Structural Complexity : The fused pyrrolopyrrole ring system necessitates rigorous stereochemical validation via SCXRD or NOESY NMR .
  • Biological Assays : Use cell lines with confirmed receptor expression (e.g., CHO-K1/OX2R) and include negative controls (e.g., vector-transfected cells) to minimize off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.